Cas no 941879-52-3 (2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide)

2-(4-Methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide is a sulfonamide-derived thiazole carboxamide compound with potential applications in medicinal chemistry and biochemical research. Its structure combines a 4-methoxybenzenesulfonamide moiety with a substituted thiazole ring, conferring unique physicochemical properties and binding affinity for specific biological targets. The compound's modular design allows for versatility in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for structure-activity relationship (SAR) studies. The presence of both lipophilic (phenylpropyl) and polar (sulfonamide, carboxamide) groups enhances its potential as a lead compound for optimizing pharmacokinetic profiles in therapeutic development.
2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide structure
941879-52-3 structure
Product Name:2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide
CAS No:941879-52-3
MF:C21H23N3O4S2
MW:445.555022478104
CID:2192179
Update Time:2025-06-22

2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxamide, 2-[[(4-methoxyphenyl)sulfonyl]amino]-4-methyl-n-(3-phenylpropyl)-
    • 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide
    • 2-[(4-Methoxyphenyl)sulfonylamino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide
    • 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide
    • Inchi: 1S/C21H23N3O4S2/c1-15-19(20(25)22-14-6-9-16-7-4-3-5-8-16)29-21(23-15)24-30(26,27)18-12-10-17(28-2)11-13-18/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,22,25)(H,23,24)
    • InChI Key: DAPHPFJALJZPOO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(NC1=NC(C)=C(C(NCCCC2C=CC=CC=2)=O)S1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 641
  • Topological Polar Surface Area: 134

2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide Pricemore >>

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Additional information on 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide

Introduction to 2-(4-Methoxybenzenesulfonamido)-4-Methyl-N-(3-Phenylpropyl)-1,3-Thiazole-5-Carboxamide (CAS No. 941879-52-3)

2-(4-Methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide (CAS No. 941879-52-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this molecule, particularly the presence of the 4-methoxybenzenesulfonamido and N-(3-phenylpropyl) groups, contribute to its distinct pharmacological profile.

The synthesis of 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide involves a series of well-defined chemical reactions. The key steps include the formation of the thiazole ring through a cyclization reaction and the subsequent functionalization of the molecule with the desired substituents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for both research and potential pharmaceutical applications.

In terms of its biological activity, studies have shown that 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide exhibits potent anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated tissue damage.

Beyond its anti-inflammatory properties, this compound has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The exact molecular targets responsible for these effects are still under investigation, but preliminary data suggest that the compound may interfere with key signaling pathways involved in cell proliferation and survival.

The pharmacokinetic properties of 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide have also been studied in detail. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for its potential use as a therapeutic agent. The compound has been shown to have good oral bioavailability and a reasonable half-life in vivo, making it suitable for further development as a drug candidate.

To further validate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide. Early results from phase I trials have been promising, with no major adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In addition to its direct therapeutic applications, 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide serves as an important tool in chemical biology research. Its unique structure and biological activity make it a valuable probe for investigating cellular processes and signaling pathways involved in inflammation and cancer. By using this compound as a molecular tool, researchers can gain deeper insights into the mechanisms underlying these diseases and identify new targets for drug discovery.

The future prospects for 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide are promising. Ongoing research aims to optimize its structure for enhanced potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its delivery and efficacy in vivo. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in both basic research and clinical medicine.

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